(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
CAS No.: 1223867-07-9
Cat. No.: VC4402990
Molecular Formula: C18H11BrFN5O
Molecular Weight: 412.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223867-07-9 |
|---|---|
| Molecular Formula | C18H11BrFN5O |
| Molecular Weight | 412.222 |
| IUPAC Name | (Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C18H11BrFN5O/c19-14-3-1-2-4-16(14)24-18(26)13(9-21)7-12-5-6-17(15(20)8-12)25-11-22-10-23-25/h1-8,10-11H,(H,24,26)/b13-7- |
| Standard InChI Key | PNQWTTZIXBDUHY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3C=NC=N3)F)C#N)Br |
Introduction
(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a complex organic compound with a molecular formula of C18H11BrFN5O and a molecular weight of 412.2 g/mol . This compound belongs to the class of prop-2-enamides, which are derivatives of propenoic acid amides. The presence of a cyano group, a bromophenyl moiety, and a triazolyl-substituted phenyl ring makes it a candidate for various biological and chemical applications.
Synthesis and Preparation
While specific synthesis details for (Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide are not readily available, compounds with similar structures often involve multi-step reactions. These may include the formation of the prop-2-enamide backbone followed by the introduction of the bromophenyl, cyano, and triazolyl-substituted phenyl groups through various coupling reactions.
Research Findings and Future Directions
Given the lack of specific research findings on (Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide, future studies could focus on its synthesis, characterization, and biological evaluation. Techniques such as molecular docking and in vitro assays could be employed to assess its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume